(E)-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside is a stilbenoid that is trans-stilbene which has been substituted by hydroxy groups at positions 2, 3, 5, and 4', and in which the hydroxy group at positon 2 has then been converted to the corresponding the beta-D-glucoside. It has a role as an antioxidant, a cyclooxygenase 2 inhibitor, an anti-inflammatory agent, a cardioprotective agent, a platelet aggregation inhibitor and an apoptosis inhibitor. It is a stilbenoid, a beta-D-glucoside and a member of resorcinols.
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Hopea reticulata, Euphorbia marschalliana, and other organisms with data available.
2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
CAS No.: 82373-94-2
Cat. No.: VC0192526
Molecular Formula: C20H22O9
Molecular Weight: 406.38
* For research use only. Not for human or veterinary use.

CAS No. | 82373-94-2 |
---|---|
Molecular Formula | C20H22O9 |
Molecular Weight | 406.38 |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1 |
SMILES | C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Property | Value |
---|---|
CAS Number | 82373-94-2 |
Molecular Formula | C20H22O9 |
Molecular Weight | 406.39 |
Chemical Classification | Stilbene glucoside |
Physical Form | Powder |
Solubility | Soluble in water and ethanol |
Natural Sources and Isolation
THSG is primarily derived from the roots of Polygonum multiflorum Thunb. (also known as "He Shou Wu" in traditional Chinese medicine), a plant belonging to the Polygonaceae family . This medicinal herb has been used in traditional Chinese medicine for centuries to treat various age-related conditions and promote longevity. The content of THSG in Polygonum multiflorum varies depending on the plant's growing conditions, geographical location, and extraction methods.
The isolation and purification of THSG typically involve bioassay-guided fractionation techniques. In one study, researchers utilized 50% ethanol eluate to extract THSG from Polygonum multiflorum, which yielded 14.34% of the compound with high biological activity . The structure identification and purity assessment of THSG are commonly performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses, followed by high-performance liquid chromatography (HPLC) for quantification purposes .
Pharmacological Activities and Therapeutic Applications
Anti-inflammatory Effects
THSG has demonstrated significant anti-inflammatory properties in various experimental models. In a study investigating its effects on inflammation, THSG effectively inhibited carrageenin-induced rat paw edema and dimethylbenzene-induced mouse ear edema in a dose-dependent manner . Oral administration of THSG at doses of 2.3, 4.6, and 9.2 mg/kg inhibited mouse ear edema, with the highest dose (9.2 mg/kg) showing an impressive 87% inhibition rate . Similarly, THSG at doses of 3.2, 6.4, and 12.8 mg/kg dose-dependently inhibited rat paw edema, with the 12.8 mg/kg dose exhibiting 56% inhibition at 6 hours post-administration .
The anti-inflammatory efficacy of THSG compared favorably with indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). Indomethacin at doses of 13 and 9 mg/kg showed 90% and 57% inhibition in the same animal models, respectively . These findings suggest that THSG could potentially serve as an alternative or complementary therapy for inflammatory conditions.
Treatment | Dose (mg/kg) | Model | Inhibition Rate (%) |
---|---|---|---|
THSG | 9.2 | Mouse ear edema | 87% |
THSG | 12.8 | Rat paw edema | 56% at 6h |
Indomethacin | 13 | Mouse ear edema | 90% |
Indomethacin | 9 | Rat paw edema | 57% |
Antioxidant Properties
THSG exhibits potent antioxidant activities through multiple mechanisms. It functions as a scavenging agent that attenuates free radicals and upregulates antioxidant and detoxifying enzymes to protect against oxidative damage . This antioxidant capacity contributes significantly to its protective effects in various disease models, particularly those associated with oxidative stress.
Research has shown that THSG protects UB/OC-2 cells from hydrogen peroxide (H2O2)-induced autophagy and apoptosis in vitro . Its ability to neutralize reactive oxygen species (ROS) and enhance cellular antioxidant defense systems makes it a promising candidate for preventing and treating oxidative stress-related conditions, including age-related diseases, cardiovascular disorders, and neurodegenerative diseases.
Cardiovascular Protection
THSG has demonstrated remarkable cardiovascular protective effects in various experimental models. Studies have shown that it improves post-operative cardiac function and suppresses myocardial ischemia/reperfusion (MI/R)-induced myocardial apoptosis . These cardioprotective effects may be attributed to its ability to stimulate mitochondrial biogenesis and modulate cellular signaling pathways involved in cardiac remodeling.
Neuroprotective Effects
THSG exhibits significant neuroprotective properties, making it a potential therapeutic agent for various neurological disorders. Research has demonstrated its efficacy in addressing learning and memory disorders, neuroinflammation, Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions . These neuroprotective effects are likely mediated through multiple mechanisms, including antioxidant activities, anti-inflammatory effects, and modulation of neurotransmitter systems.
The compound's ability to cross the blood-brain barrier and exert direct effects on neural tissues enhances its potential as a neuroprotective agent. By targeting multiple pathological processes involved in neurodegenerative diseases, THSG offers a comprehensive approach to addressing these complex conditions.
Bone Health and Osteogenic Differentiation
Recent research has uncovered THSG's potential in promoting bone health through its osteogenic differentiation activities. A study investigating its effects on rat mesenchymal stem cells (MSCs) and zebrafish demonstrated that THSG significantly promotes alkaline phosphatase (ALP) activity at concentrations ranging from 1.56 to 25 μg/ml . Furthermore, it increased the content of osteocalcin, a marker of bone formation, seven days after treatment with concentrations between 6.25 and 25 μg/ml in MSCs .
THSG Concentration (μg/ml) | Effect on Bone Markers |
---|---|
1.56-25 | Promoted ALP activity |
6.25-25 | Increased osteocalcin content after 7 days |
3.12-12.5 | Protected against further bone deterioration in zebrafish |
These findings suggest that THSG may have significant potential in the treatment of osteoporosis and other bone-related disorders by promoting osteoblast differentiation and bone formation.
Other Biological Activities
Beyond the aforementioned effects, THSG exhibits various other biological activities that broaden its therapeutic potential. These include:
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Anti-aging effects, which align with the traditional use of Polygonum multiflorum in promoting longevity
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Hypotensive effects, suggesting its potential in managing hypertension
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Protection against diabetic complications, indicating possible applications in diabetes management
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Inhibition of the formation of 5-HETE, HHT, and thromboxane B2, further supporting its anti-inflammatory and cardiovascular protective effects
Molecular Mechanisms of Action
Inhibition of COX-2 and Anti-inflammatory Pathways
One of the primary mechanisms underlying THSG's anti-inflammatory effects is its ability to inhibit cyclooxygenase-2 (COX-2) activity and expression. In vitro studies using lipopolysaccharide (LPS)-induced mouse RAW264.7 macrophage cells have shown that THSG at concentrations of 1, 10, and 100 μmol/L significantly decreased prostaglandin E2 (PGE2) production, with 10 μmol/L THSG exhibiting a 40% inhibition rate . This efficacy was comparable to NS-398, a selective COX-2 inhibitor, which decreased PGE2 production by 42% at 10 μmol/L .
Further investigations revealed that THSG markedly inhibited LPS-induced COX-2 protein and mRNA expression in RAW264.7 cells (P < 0.05) without affecting COX-1 protein and mRNA levels (P > 0.05) . This selective inhibition of COX-2 over COX-1 is particularly advantageous, as it suggests that THSG may provide anti-inflammatory benefits with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Treatment | Concentration (μmol/L) | PGE2 Inhibition Rate (%) |
---|---|---|
THSG | 10 | 40% |
NS-398 (COX-2 inhibitor) | 10 | 42% |
Antioxidant Mechanisms
THSG's antioxidant effects are mediated through various mechanisms, including direct scavenging of free radicals and enhancement of cellular antioxidant defense systems. The compound's structure, particularly its hydroxyl groups and stilbene backbone, contributes significantly to its antioxidant capacity. THSG can neutralize various ROS, including superoxide anions, hydroxyl radicals, and peroxynitrite, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.
Additionally, THSG upregulates the expression and activity of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), further enhancing cellular protection against oxidative stress. These antioxidant mechanisms underlie many of THSG's protective effects in various disease models.
Modulation of Cellular Signaling Pathways
THSG influences multiple cellular signaling pathways, contributing to its diverse biological activities. It induces the expression and enhances the activity of erythropoietin (EPO), stimulates mitochondrial biogenesis, and promotes the expression of hemoglobin in non-hematopoietic cells . These effects may contribute to its cardioprotective and neuroprotective properties by improving oxygen delivery and cellular energy metabolism.
Research has also shown that THSG affects the nuclear translocation of aryl hydrocarbon receptor (AHR) and pregnane X receptor (PXR), which are involved in regulating the expression of cytochrome P450 enzymes . This interaction with nuclear receptors partially explains THSG's effects on drug metabolism and potential drug interactions.
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